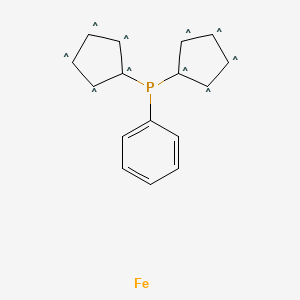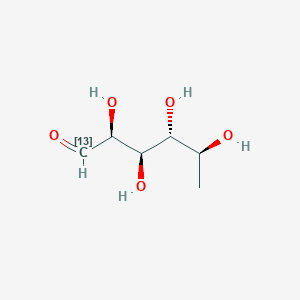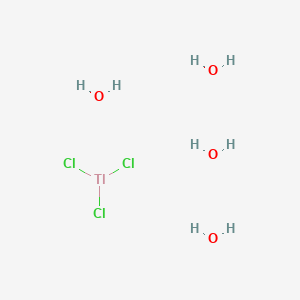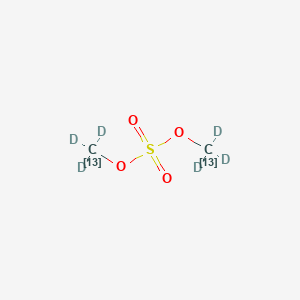
Octanoyl coenzyme A lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A lithium salt involves the reaction of octanoic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The final product is often obtained as a hydrate and stored at low temperatures to maintain stability .
Analyse Des Réactions Chimiques
Types of Reactions
Octanoyl coenzyme A lithium salt undergoes various chemical reactions, including:
Acylation: It acts as an acyl donor in the acylation of peptides and proteins.
Hydrolysis: The compound can be hydrolyzed to release octanoic acid and coenzyme A.
Oxidation and Reduction: It participates in redox reactions involving the transfer of acyl groups.
Common Reagents and Conditions
Acylation: Common reagents include ghrelin O-acyltransferase (GOAT) and other acyltransferases. The reaction typically occurs at physiological pH and temperature.
Hydrolysis: Hydrolysis can be catalyzed by enzymes such as thioesterases under mild aqueous conditions.
Oxidation and Reduction: Redox reactions may involve cofactors like NADH or FADH2 under specific enzymatic conditions.
Major Products Formed
Acylation: Acylated peptides and proteins.
Hydrolysis: Octanoic acid and coenzyme A.
Oxidation and Reduction: Various acyl-CoA derivatives.
Applications De Recherche Scientifique
Octanoyl coenzyme A lithium salt finds wide-ranging applications in scientific research, including:
Chemistry: Used in studies of enzyme kinetics and protein-ligand interactions.
Biology: Investigates the role of acylation in cellular processes and metabolic pathways.
Medicine: Explores its potential in drug metabolism and pharmacokinetics.
Industry: Utilized in the production of acylated peptides and proteins for therapeutic and diagnostic purposes
Mécanisme D'action
Octanoyl coenzyme A lithium salt functions as an acyl group carrier, facilitating the transfer of octanoyl groups to target molecules. The primary molecular targets include ghrelin and other peptides, which are acylated by ghrelin O-acyltransferase (GOAT). This acylation process is essential for the activation and function of these peptides, influencing various physiological processes such as appetite regulation and energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Hexanoyl coenzyme A trilithium salt
- Decanoyl coenzyme A monohydrate
- Lauroyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
Uniqueness
Octanoyl coenzyme A lithium salt is unique due to its medium-chain length, which provides distinct biochemical properties compared to shorter or longer acyl-CoA derivatives. Its specific role in the acylation of ghrelin and other peptides by GOAT sets it apart from other acyl-CoA compounds, making it a valuable tool in metabolic and physiological studies .
Propriétés
Formule moléculaire |
C29H49Li3N7O18P3S |
|---|---|
Poids moléculaire |
929.6 g/mol |
Nom IUPAC |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate |
InChI |
InChI=1S/C29H50N7O17P3S.3Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;;;1H2/q;3*+1;/p-3/t18-,22-,23-,24+,28-;;;;/m1..../s1 |
Clé InChI |
VWXPWBSHKDXAFH-SMMZWZJBSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |
SMILES canonique |
[Li+].[Li+].[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)




![Dimethyl({2-[(2-methylprop-2-enoyl)oxy]ethyl})(3-sulfopropyl)azanium](/img/structure/B12060309.png)

